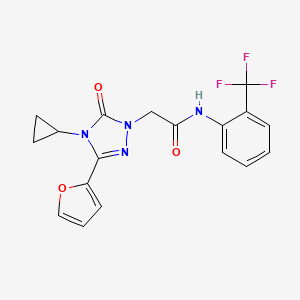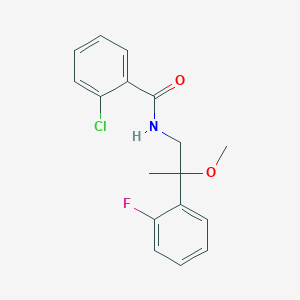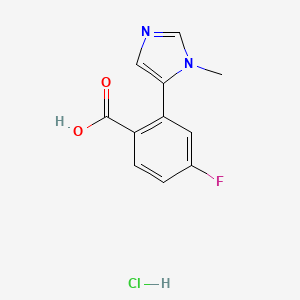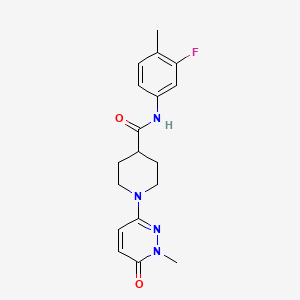![molecular formula C30H26N2O2S B2712489 N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 850916-94-8](/img/structure/B2712489.png)
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like this typically belong to a class of organic compounds known as amides. They contain a carbonyl group (C=O) attached to a nitrogen atom . The presence of the methoxyphenyl and indol groups suggest that this compound may have interesting biological activities, as these groups are often found in biologically active molecules .
Synthesis Analysis
The synthesis of such compounds usually involves several steps, including the formation of the indole ring, the introduction of the methoxyphenyl group, and the formation of the amide bond . The exact synthesis would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The chemical reactions of a compound like this would depend on the specific functional groups present in the molecule. For example, the amide group might undergo hydrolysis to form a carboxylic acid and an amine . The indole ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this can be predicted based on its structure. For example, it is likely to be a solid at room temperature, and its solubility in water would be low due to the presence of the nonpolar indole and biphenyl groups .Applications De Recherche Scientifique
PET Imaging Agents
A study by García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs for PET tracers targeting serotonin 5-HT(1A) receptors. These compounds, designed for neuropsychiatric disorder assessments, demonstrate the role of structurally similar compounds in developing imaging agents for brain receptor studies (García et al., 2014).
Antimicrobial and Antioxidant Studies
Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, evaluating their antimicrobial and antioxidant activities. This study illustrates the potential of related compounds in discovering new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Organic Synthesis and Catalysis
Zheng et al. (2014) reported a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, showcasing the utility of such compounds in organic synthesis and catalytic processes. The study highlights the efficiency and selectivity of this method in forming complex molecules (Zheng et al., 2014).
Fluorescent Dyes and Materials Science
Witalewska et al. (2019) explored N-ethoxycarbonylpyrene- and perylene thioamides as precursors for fluorescent dyes, emphasizing their application in materials science for developing new fluorescent materials with tunable properties. The study demonstrates how structurally related compounds can be leveraged to produce high-efficiency fluorescent materials (Witalewska et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O2S/c1-34-25-17-15-23(16-18-25)28-29(26-9-5-6-10-27(26)32-28)35-20-19-31-30(33)24-13-11-22(12-14-24)21-7-3-2-4-8-21/h2-18,32H,19-20H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVRRYWDTPXSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B2712406.png)
![2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid](/img/structure/B2712408.png)

![2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B2712415.png)
![N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2712416.png)




![2-[2-(2-chlorobenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2712422.png)
![2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-2-phenyl-acetamide](/img/structure/B2712423.png)


![N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2712429.png)